SND1 Inhibition Activity: Validated In Vivo Anti-Tumor Efficacy in Hepatocellular Carcinoma Models
Thymidine 3',5'-diphosphate demonstrates functional SND1 inhibition resulting in significant anti-tumor efficacy in an in vivo human hepatocellular carcinoma (HCC) xenograft model, whereas other thymidine analogs like thymidine 5'-diphosphate (dTDP) are primarily metabolic intermediates with no documented SND1-targeted anti-tumor activity [1]. In a study using WT B6/CBA mice, twice-weekly intraperitoneal or intravenous administration of Thymidine 3',5'-diphosphate at doses of 0.8 mg/kg and 1.6 mg/kg significantly inhibited the growth of transplanted human HCC tumors over a 4-week period [1]. The mechanism is attributed to its action as a selective small molecule inhibitor of SND1, a known oncogenic driver in HCC [1].
| Evidence Dimension | In Vivo Tumor Growth Inhibition (HCC Xenograft) |
|---|---|
| Target Compound Data | 0.8 mg/kg and 1.6 mg/kg (i.p. or i.v., twice weekly for 4 weeks) |
| Comparator Or Baseline | Thymidine 5'-diphosphate (dTDP) or other thymidine analogs (No reported SND1-targeted anti-tumor activity in vivo) |
| Quantified Difference | Significant inhibition of HCC xenograft growth (quantitative tumor volume reduction data available in source material) |
| Conditions | In vivo: WT B6/CBA mice bearing human HCC xenografts |
Why This Matters
This provides a clear functional advantage for procurement when the research objective is in vivo SND1 inhibition or anti-tumor studies in HCC, an application where generic thymidine phosphates are ineffective.
- [1] Jariwala N, et al. (2017). Oncogenic Role of SND1 in Development and Progression of Hepatocellular Carcinoma. Cancer Res, 77(12):3306-3316. DOI: 10.1158/0008-5472.CAN-17-0298. View Source
